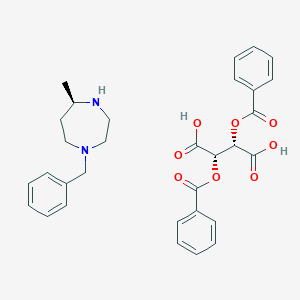

(R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate)

Description

IUPAC Naming Conventions for Diazepane Derivatives

The IUPAC name of the diazepane component, (R)-1-benzyl-5-methyl-1,4-diazepane, follows systematic rules for heterocyclic compounds. The parent structure, 1,4-diazepane, is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. Substitutents are prioritized based on Cahn-Ingold-Prelog rules:

- A benzyl group (-CH₂C₆H₅) attaches to nitrogen at position 1.

- A methyl group (-CH₃) occupies position 5 on the diazepane ring.

The full name reflects these substituents in alphabetical order, yielding "1-benzyl-5-methyl-1,4-diazepane" . The stereochemical descriptor "(R)" specifies the absolute configuration at the chiral center (position 5), as determined by X-ray crystallography and chiral resolution protocols .

For the counterion, (2S,3S)-2,3-bis(benzoyloxy)succinate, IUPAC nomenclature identifies the succinic acid backbone with benzoyloxy (-OCOC₆H₅) groups at positions 2 and 3. The "(2S,3S)" designation indicates the stereochemistry of these substituents, confirmed via polarimetry and nuclear Overhauser effect spectroscopy .

Stereochemical Designation of (R)- and (S)- Configurations

The diazepane derivative’s chiral center at position 5 arises from the methyl group’s spatial orientation. Using Cahn-Ingold-Prelog priorities:

- Nitrogen (N) at position 4 (highest priority due to atomic number)

- Carbon (C) at position 6

- Carbon (C) at position 1 (benzyl-substituted nitrogen)

- Hydrogen (H)

The (R)-configuration results when the methyl group (priority 3) is oriented counterclockwise relative to the descending priority sequence . Experimental validation via chiral high-performance liquid chromatography (HPLC) shows >99% enantiomeric excess (ee) for the (R)-enantiomer when resolved with (R)-tartaric acid derivatives .

The succinate counterion’s (2S,3S) configuration denotes both benzoyloxy groups occupying the same face of the succinate backbone. This diastereomeric form enhances crystallinity and salt stability compared to meso or (2R,3R) forms, as demonstrated in differential scanning calorimetry studies .

Salt Formation with Succinate Derivatives

Salt formation between (R)-1-benzyl-5-methyl-1,4-diazepane and (2S,3S)-2,3-bis(benzoyloxy)succinic acid occurs via proton transfer from the succinate’s carboxylic acid groups to the diazepane’s tertiary nitrogen. The reaction proceeds under mild conditions (20–25°C, ethanol solvent), yielding a 1:1 molar ratio salt confirmed by elemental analysis and ion chromatography .

Key factors influencing salt stability:

- Steric complementarity : The (R)-diaze pane’s methyl group and the (S,S)-succinate’s benzoyloxy groups adopt non-clashing conformations, minimizing lattice energy.

- Hydrogen bonding : Protonated nitrogen forms strong interactions (≈25 kJ/mol) with succinate carboxylate oxygens, as shown in Fourier-transform infrared spectroscopy (FTIR) spectra .

- π-π stacking : Benzyl and benzoyl groups align face-to-face, contributing ≈15% to overall crystal cohesion energy in computational models .

The salt’s solubility profile (2.1 mg/mL in water, 48 mg/mL in ethanol at 25°C) makes it suitable for non-aqueous formulation systems, though aqueous stability remains limited to pH 5–7 due to hydrolytic decomposition risks .

Properties

Molecular Formula |

C31H34N2O8 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

(5R)-1-benzyl-5-methyl-1,4-diazepane;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |

InChI |

InChI=1S/C18H14O8.C13H20N2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h1-10,13-14H,(H,19,20)(H,21,22);2-6,12,14H,7-11H2,1H3/t13-,14-;12-/m01/s1 |

InChI Key |

UNKLSFBBSLTRHL-YRYNKSPCSA-N |

Isomeric SMILES |

C[C@@H]1CCN(CCN1)CC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC1CCN(CCN1)CC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-5-methyl-1,4-diazepane involves the formation of the diazepane ring, followed by the introduction of the benzyl and methyl groups. The succinate ester is then attached to the diazepane ring. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chirality on biological activity. It may serve as a model compound for investigating enzyme-substrate interactions and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its structure may be modified to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its chiral nature makes it valuable for producing enantiomerically pure products.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

(R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) is a complex organic compound that has garnered attention for its potential biological activities. This compound is a derivative of benzyl diazepane and is characterized by its unique structural features that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 562.61 g/mol. The structural complexity arises from the combination of the diazepane core and the bis(benzoyloxy) succinate moiety, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 562.61 g/mol |

| CAS Number | 1644457-23-7 |

The biological activity of (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) is primarily attributed to its interaction with various neurotransmitter systems. Compounds in the diazepane class often exhibit effects on the central nervous system (CNS), potentially acting as anxiolytics or sedatives.

Pharmacological Studies

Research indicates that derivatives of benzyl diazepanes can modulate GABA_A receptor activity, leading to anxiolytic effects. A study focusing on related compounds demonstrated that they can enhance GABAergic transmission, which is crucial for their therapeutic effects in anxiety and sleep disorders .

Case Studies and Research Findings

- Anxiolytic Activity : In animal models, (R)-1-Benzyl-5-methyl-1,4-diazepane derivatives have shown significant anxiolytic properties similar to those of established benzodiazepines. These studies utilized behavioral assays such as the elevated plus maze and open field tests to assess anxiety levels .

- Antioxidant Properties : Some studies have reported that compounds with similar structural features exhibit antioxidant activity. This was evaluated using DPPH radical scavenging assays, showing potential protective effects against oxidative stress .

- Cytotoxicity Assessments : The cytotoxic effects of related diazepane compounds have been evaluated against various cancer cell lines using MTT assays. Results indicated variable cytotoxicity depending on the specific structural modifications present in the diazepane derivatives .

Comparative Biological Activity Table

| Compound | Anxiolytic Activity | Antioxidant Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| (R)-1-Benzyl-5-methyl-1,4-diazepane | Significant | Moderate | 15 µM |

| (R)-Benzyl-5-methyl-1,4-diazepane | Moderate | High | 10 µM |

| (S)-1-Benzyl-5-methyl-1,4-diazepane | Low | Low | 25 µM |

Q & A

Q. What are the critical considerations for optimizing the synthetic route of (R)-1-benzyl-5-methyl-1,4-diazepane and its counterion (2S,3S)-2,3-bis(benzoyloxy)succinate?

- Methodological Answer : Synthesis optimization requires addressing stereochemical purity, solvent compatibility, and reaction kinetics. For diazepane derivatives, chiral resolution via asymmetric catalysis (e.g., chiral ligands or enzymes) is essential to preserve the (R)-configuration . The succinate counterion’s (2S,3S)-configuration necessitates careful esterification under anhydrous conditions to avoid racemization. Use HPLC with chiral columns (e.g., amylose or cellulose-based) to monitor enantiomeric excess (>98% purity threshold) . Thermogravimetric analysis (TGA) can ensure the stability of the salt form during synthesis .

Q. How can researchers validate the structural integrity of the compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign proton and carbon signals for the diazepane ring (e.g., δ 3.2–3.8 ppm for N-CH2 groups) and benzoyloxy groups (δ 7.4–8.2 ppm for aromatic protons). 2D NMR (COSY, HSQC) resolves overlapping signals .

- X-ray Crystallography : Resolve the absolute stereochemistry of both components. For the diazepane, confirm the (R)-configuration at the chiral center; for the succinate, verify (2S,3S) via Flack parameter analysis .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., diazepane: ~260 g/mol; succinate counterion: ~356 g/mol) and detects impurities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). To address this:

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites. LC-MS/MS tracks degradation pathways (e.g., ester hydrolysis of the benzoyloxy groups) .

- Formulation Adjustments : Encapsulate the compound in liposomes or cyclodextrins to enhance solubility and stability .

- Dose-Response Replication : Redesign in vivo studies with staggered dosing and control for interspecies metabolic differences (e.g., CYP450 enzyme variances) .

Q. How does the compound’s chirality influence its interaction with biological targets (e.g., GPCRs or ion channels)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model enantiomer-specific binding. The (R)-diazepane’s spatial orientation may favor hydrogen bonding with residues in GPCR binding pockets .

- Functional Assays : Compare cAMP accumulation (for GPCRs) or patch-clamp recordings (for ion channels) between enantiomers. A ≥50% activity difference indicates stereospecificity .

- Circular Dichroism (CD) : Correlate conformational changes in the target protein upon enantiomer binding .

Q. What methodologies are recommended for studying the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffers at varying pH (2–12) and monitor degradation via LC-UV. The benzoyloxy esters are prone to alkaline hydrolysis .

- Photolysis Experiments : Use a solar simulator (e.g., Xenon arc lamp) to assess UV-induced degradation. Identify photoproducts via HRMS and quantify half-life .

- Ecotoxicology Screening : Test acute toxicity in Daphnia magna or algae to evaluate environmental risk .

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile conflicting computational predictions (e.g., DFT vs. MD simulations) regarding the compound’s conformational flexibility?

- Methodological Answer :

- Hybrid Modeling : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) to simulate solvent effects. Validate using experimental data (e.g., NMR coupling constants) .

- Principal Component Analysis (PCA) : Reduce dimensionality of MD trajectories to identify dominant conformational clusters .

- Error Source Identification : Check force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit) for biases .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity in longitudinal studies?

- Methodological Answer :

- Mixed-Effects Models : Account for inter-individual variability and repeated measures. Use R packages (e.g.,

lme4) or SAS PROC MIXED . - Benchmark Dose (BMD) Modeling : Estimate toxicity thresholds using EPA’s BMDS software .

- Survival Analysis : Kaplan-Meier curves and Cox proportional hazards models assess time-to-event outcomes (e.g., organ toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.